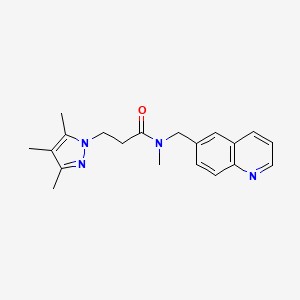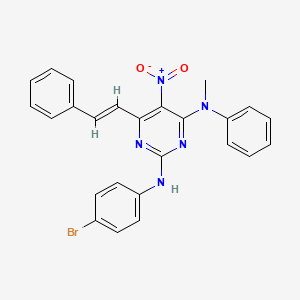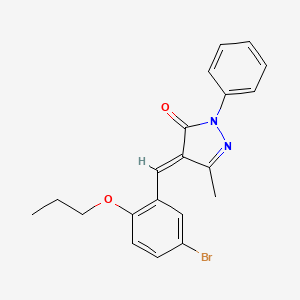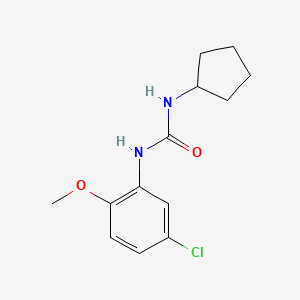![molecular formula C17H13N3O2S B5341331 N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5341331.png)
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinases. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits the activity of non-receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell activation and proliferation. This compound has been shown to selectively target BTK and ITK, which are critical for the survival and proliferation of B cells and T cells, respectively.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and solid tumors. It also has immunomodulatory effects, including the inhibition of B cell and T cell activation, cytokine production, and antibody secretion. These effects make this compound a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide is its selectivity for non-receptor tyrosine kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and low clearance. However, this compound has limited solubility in water, which can make it challenging to formulate for in vivo studies.
Direcciones Futuras
Several future directions for N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide research include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential long-term effects on immune cell function.
Métodos De Síntesis
The synthesis of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the condensation of 2-chlorothiophene-3-carboxylic acid with 4-aminobenzophenone, followed by the reaction with 3-pyridylboronic acid and N,N-dimethylformamide to produce the final product. The purity of this compound can be achieved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several non-receptor tyrosine kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of B cells, T cells, and myeloid cells, which are involved in the pathogenesis of various diseases.
Propiedades
IUPAC Name |
N-[4-(pyridin-3-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(20-14-3-1-9-18-11-14)12-5-7-13(8-6-12)19-17(22)15-4-2-10-23-15/h1-11H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKDXXESMHHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-bromophenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B5341253.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5341285.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)

![N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5341312.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5341320.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)

![4-[(5-ethylpyridin-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5341338.png)

![N,N-diethyl-4-{[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5341347.png)
![3-{[1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propyl]thio}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5341355.png)